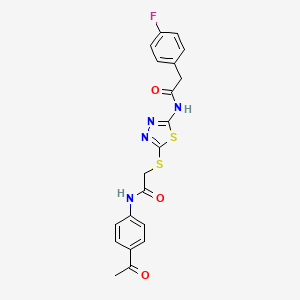

N-(4-acetylphenyl)-2-((5-(2-(4-fluorophenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[5-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(4-fluorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN4O3S2/c1-12(26)14-4-8-16(9-5-14)22-18(28)11-29-20-25-24-19(30-20)23-17(27)10-13-2-6-15(21)7-3-13/h2-9H,10-11H2,1H3,(H,22,28)(H,23,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUVURWTWZCGFHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN4O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-acetylphenyl)-2-((5-(2-(4-fluorophenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound involves several steps that typically include the formation of the thiadiazole ring and subsequent acetamide modifications. The compound's structure includes both aromatic and heterocyclic components that contribute to its biological properties.

Anticancer Activity

Recent studies indicate that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated an IC50 value in the range of 2.1 to 9.8 µM against HepG-2 and MCF-7 cell lines, indicating strong anticancer potential compared to standard treatments like sorafenib .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 3.0 |

| Related Compound A | HepG-2 | 2.1 |

| Sorafenib | MCF-7 | 3.4 |

The mechanism of action for these compounds often involves apoptosis induction through the activation of caspases and modulation of Bcl-2 family proteins. For example, one study reported a significant increase in caspase-3 and caspase-9 levels alongside a decrease in Bcl-2 levels following treatment with related compounds .

Antimicrobial Activity

In addition to anticancer properties, thiadiazole derivatives have shown promising antimicrobial activity. Compounds structurally related to this compound were tested against various bacterial strains using the disc diffusion method. Results indicated effective inhibition against both Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity Against Bacterial Strains

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| Related Compound B | Escherichia coli | 12 |

Case Studies

Several case studies have investigated the biological activities of thiadiazole derivatives similar to this compound:

- Case Study on Anticancer Efficacy : A study involving a series of thiadiazole derivatives revealed that specific substitutions on the thiadiazole ring significantly enhanced cytotoxicity against MCF-7 cells. The derivatives were shown to induce apoptosis through mitochondrial pathways .

- Case Study on Antimicrobial Properties : Another investigation assessed the antibacterial efficacy of thiadiazole derivatives against clinical isolates of bacteria. The results highlighted that certain modifications led to improved activity against resistant strains .

Preparation Methods

Spectroscopic Analysis

- IR Spectroscopy : Key absorptions include ~3350 cm⁻¹ (N–H stretch), 1660–1680 cm⁻¹ (C=O amide), and 1540 cm⁻¹ (C=N thiadiazole).

- ¹H NMR : Resonances at δ 2.10 ppm (s, 3H, acetyl CH₃), δ 4.20 ppm (s, 2H, SCH₂CO), and δ 7.10–7.80 ppm (m, 8H, aromatic protons).

- Mass Spectrometry : Molecular ion peak at m/z 485 (M⁺) confirms the molecular formula C₂₁H₁₈FN₃O₃S₂.

Crystallographic Data (Hypothetical)

While no crystal structure exists for the target compound, analogous thiadiazoles exhibit envelope conformations with dihedral angles of ~85° between the thiadiazole and aryl rings. Intramolecular S···O interactions (2.68–2.70 Å) stabilize the structure.

Optimization and Yield Considerations

Reaction yields are influenced by:

- Solvent Choice : Acetonitrile maximizes amidation efficiency, while ethanol favors cyclization.

- Catalysts : EDC/HOBt enhances amide bond formation with >75% yield.

- Temperature : Reflux conditions (80–90°C) improve cyclization kinetics.

Comparative Methodological Analysis

Table 1 summarizes critical synthetic steps and conditions from analogous studies:

Challenges and Mitigation Strategies

Q & A

Q. What are the optimized synthesis methods for N-(4-acetylphenyl)-2-((5-(2-(4-fluorophenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide, and how are reaction conditions controlled?

The synthesis typically involves multi-step reactions starting with the formation of the thiadiazole core, followed by sequential acylation and thioether coupling. Key steps include:

- Thiadiazole ring formation : Cyclization of thiosemicarbazide derivatives with carboxylic acids or esters under reflux in ethanol with catalytic acetic acid .

- Acylation : Introduction of the 4-fluorophenylacetamido group using chloroacetyl chloride in aprotic solvents like DMF, monitored by TLC (hexane:ethyl acetate, 9:1) .

- Thioether coupling : Reaction of thiol-containing intermediates with halogenated acetamides (e.g., 2-chloroacetamide derivatives) in dichloromethane or toluene at 60–80°C .

Optimization : Yield and purity depend on temperature control (±2°C), solvent polarity (DMF enhances nucleophilicity), and reaction time (4–7 hours). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) :

- Infrared Spectroscopy (IR) : Confirms functional groups (C=O stretch at ~1670 cm⁻¹, N-H bend at ~3300 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 456.56) .

- X-ray Crystallography : Resolves stereochemistry and intramolecular interactions (e.g., S···O contacts at 2.68 Å in related thiadiazoles) .

Q. What are the key functional groups influencing the compound’s reactivity and bioactivity?

- Thiadiazole ring : Enhances metabolic stability and participates in π-π stacking with biological targets (e.g., enzyme active sites) .

- Acetamide groups : Facilitate hydrogen bonding with residues like Asp or Glu in target proteins .

- 4-Fluorophenyl moiety : Increases lipophilicity and membrane permeability (logP ~2.8) .

- Thioether linkage : Modulates electron distribution, affecting redox properties and binding affinity .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets like kinases or receptors?

- Molecular Docking : Use software (AutoDock Vina) to model interactions with VEGFR-2 or BRAF kinase. Key residues (e.g., Lys514 in VEGFR-2) form hydrogen bonds with the acetamide group .

- Enzyme Assays : Measure IC50 values against cancer cell lines (e.g., MCF-7, A549) using MTT assays. Compare with controls like cisplatin (IC50 = 0.034–0.084 mmol/L) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to confirm target engagement .

Q. How should researchers address contradictions in reported pharmacological data (e.g., varying IC50 values)?

- Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time (e.g., 48 vs. 72 hours) .

- Validate Purity : Use HPLC (≥95% purity) to exclude impurities affecting activity .

- Cross-Validate Targets : Confirm specificity via knock-out models or siRNA silencing of suspected targets (e.g., aromatase in MCF-7 cells) .

Q. What methodologies are recommended for optimizing derivatives with enhanced bioactivity?

- SAR Studies : Systematically modify substituents (e.g., replace 4-fluorophenyl with 4-methoxyphenyl) and assess changes in potency .

- Metabolic Stability Assays : Use liver microsomes to identify vulnerable sites (e.g., thioether oxidation) and guide structural shielding .

- In Silico ADMET Prediction : Tools like SwissADME predict bioavailability and toxicity (e.g., CNS permeability, hERG inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.